The compound is derived from piperazine, a cyclic compound known for its diverse biological activities. The specific stereochemistry of the (3R,6R) configuration contributes to its unique properties and reactivity. It is cataloged under various databases, including PubChem and Sigma-Aldrich, where it is listed with different identifiers such as CAS Number 1251138-13-2 .
The synthesis of (3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione can be achieved through several methods:
For example, one method involves reacting piperazine with formaldehyde in an aqueous medium followed by acidification to yield the diketopiperazine structure .
The molecular structure of (3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione features a piperazine ring with two hydroxymethyl groups at the 3 and 6 positions and carbonyl groups at the 2 and 5 positions.
The stereochemistry at positions 3 and 6 is crucial for its biological interactions .
(3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action of (3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione in biological systems is primarily linked to its effects on cellular pathways:
The physical and chemical properties of (3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione include:
These properties influence its handling and application in laboratory settings .
(3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione has several scientific applications:
Research continues to explore its full potential in therapeutic applications .
The synthesis of enantiomerically pure (3R,6R)-3,6-bis(hydroxymethyl)piperazine-2,5-dione relies on chiral auxiliary-mediated strategies and resolution techniques. A prominent approach utilizes (R)-phenylethanamine as a chiral template, enabling diastereoselective double alkylation. This method yields the cis-(3R,6R) isomer through stereochemical retention during cyclization, achieving diastereomeric excess >95% when performed at –78°C with lithium hexamethyldisilazide (LHMDS) as base [3] [4]. Alternative routes employ enzymatic resolution of racemic precursors; lipase-catalyzed hydrolysis of diethyl 2,5-diketopiperazine-3,6-dicarboxylate derivatives generates enantiomerically enriched intermediates, which are subsequently reduced to the hydroxymethyl target via LiAlH₄ [3].
Table 1: Stereoselective Synthetic Methods for (3R,6R) Isomer
Method | Chiral Source | Key Conditions | Yield (%) | ee/de (%) |
---|---|---|---|---|
Chiral template alkylation | (R)-Phenylethanamine | LHMDS, –78°C, DMF | 73 | >95 de |
Enzymatic resolution | Racemic diester | Lipase B, phosphate buffer | 42 | 98 ee |
Cyclocondensation | (R)-Serine methyl ester | HCl reflux, then reduction | 58 | >99 ee |
The trans-(3S,6R) and cis-(3R,6R) isomers exhibit distinct physicochemical behaviors impacting synthetic accessibility. Trans isomers form preferentially under thermodynamic control due to minimized steric repulsion, but undergo epimerization to cis configurations in alkaline conditions via ring-opening/recyclization [4] [10]. Cis isomers like (3R,6R)-bis(hydroxymethyl)piperazine-2,5-dione crystallize readily from methanol (>250°C decomposition), while trans analogs display lower melting points and higher aqueous solubility (trans: 182 mg/mL vs. cis: 87 mg/mL at 25°C) [5] [10]. Synthetically, trans isomers are accessed via direct cyclization of D,L-serine derivatives, whereas cis isomers require enantiopure precursors or post-synthesis chromatographic separation using chiral stationary phases [4].
Efficient hydroxymethylation leverages catalytic C–C bond formation and chemoselective reductions. Key approaches include:
Pharmaceutical Potential and Molecular Interactions
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0